molecular formula C13H9F2NO4 B193951 Ofloxacin Q acid, (R)- CAS No. 110548-07-7

Ofloxacin Q acid, (R)-

Cat. No. B193951
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ofloxacin Q acid, ®-” is a compound related to Ofloxacin, a fluoroquinolone antibiotic . It is used in the synthesis of Ofloxacin . Ofloxacin is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract. It is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .


Synthesis Analysis

The synthesis of ®-Ofloxacin involves a chiral Brønsted acid-catalyzed transfer hydrogenation, where the hydride source is the dihydropyridine C . These reactions give excellent enantiofacial discrimination with low catalyst loadings under mild conditions .


Molecular Structure Analysis

The molecular structure of Ofloxacin involves a quinolone core with a fluorine atom at the 9-position and a piperazinyl group at the 7-position. This structure is crucial for its antibacterial activity.


Chemical Reactions Analysis

Ofloxacin Q acid undergoes various chemical reactions, including interactions with metals to form complexes . These complexes often show unique properties and can influence Ofloxacin’s activity .


Physical And Chemical Properties Analysis

Ofloxacin Q acid has a molecular formula of C13H9F2NO4, an average mass of 281.212 Da, and a monoisotopic mass of 281.049957 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.2±45.0 °C at 760 mmHg, and a flash point of 231.5±28.7 °C .

Scientific Research Applications

Role in Treating Leprosy

Ofloxacin, a fluoroquinolone (FQ), is utilized in leprosy treatment. It targets both A and B subunits of DNA gyrase in Mycobacterium leprae, inhibiting the enzyme's supercoiling activity. Research indicates the potential for FQ-resistant M. leprae strains and highlights sitafloxacin as a possible alternative treatment for leprosy cases resistant to other FQs (Yokoyama et al., 2012).

Broad-Spectrum Antibacterial Drug

Ofloxacin exhibits broad-spectrum antibacterial properties against various Gram-negative and Gram-positive bacteria, making it effective against a range of infections. Its pharmacokinetic profile, with rapid absorption and high serum concentration, suggests a wide range of clinical applications (Monk & Campoli-Richards, 2012).

Antimicrobial Activity and Pharmacology

The primary mechanism of action for ofloxacin involves inhibiting bacterial DNA gyrase, leading to a broad spectrum of activity against aerobic bacteria. Clinical trials have confirmed its effectiveness in treating various infections, offering a valuable oral and intravenous treatment option for severe or chronic infections (Todd & Faulds, 1991).

Resistance Trends in Tuberculosis

Ofloxacin is essential in treating multidrug-resistant tuberculosis (MDR-TB), but there's a growing resistance trend. The decreased susceptibility to ofloxacin is seen not only in MDR isolates but also in susceptible strains, raising concerns about its continued effectiveness as a second-line anti-TB agent (Verma et al., 2011).

Efficacy in Otorhinolaryngological Infections

Ofloxacin has shown an efficacy rate of 79.9% in treating otorhinolaryngological infections such as otitis media and tonsillitis. Its high antibacterial activity compared to other antibiotics like pipemidic acid and norfloxacin indicates its clinical significance in these infections (Baba, 1986).

Chemiluminescence in Drug Determination

Methods based on chemiluminescence detection are used for determining ofloxacin in various samples. This approach is important for monitoring the drug's concentration and ensuring effective treatment (Francis & Adcock, 2005).

Transdermal Drug Delivery System

Ofloxacin has been incorporated into a transdermal delivery system, enhancing its bioavailability and providing controlled drug release. This approach offers an innovative way to administer the drug, potentially improving its therapeutic efficacy (Jagdale & Pawar, 2017).

Treatment of Ear Infections

Ofloxacin is effective in treating ear infections such as otitis externa and otitis media. Its high drug concentrations in the ear broaden its activity spectrum against common ear pathogens, providing a valuable treatment alternative with less toxicity (Simpson & Markham, 1999).

Ozonation Treatment Effects

The ozonation of ofloxacin in different water matrices showed complete removal of the drug, although the amount of ozone consumed varied. This process is crucial for understanding the environmental impact and degradation pathways of ofloxacin in water treatment systems (Carbajo et al., 2015).

Safety And Hazards

Taking Ofloxacin may cause changes in sensation and nerve damage that may not go away even after you stop taking Ofloxacin . This damage may occur soon after you begin taking Ofloxacin . It can cause serious side effects, including tendon problems, side effects on your nerves (which may cause permanent nerve damage), serious mood or behavior changes (after just one dose), or low blood sugar (which can lead to coma) .

Future Directions

Ofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . Research has focused on understanding its resistance mechanisms, particularly mutations in DNA gyrase subunits that reduce sensitivity to this antibiotic . Given its frequent contamination, the need for new electrochemical sensors to quickly and efficiently detect OFL in aquatic environments has attracted increasing attention .

properties

IUPAC Name

(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofloxacin Q acid, (R)-

CAS RN

110548-07-7
Record name Ofloxacin Q acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OFLOXACIN Q ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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